molecular formula C8H9BrN2O B13977667 5-Bromo-4-cyclopropyl-2-methoxypyrimidine CAS No. 1649454-83-0

5-Bromo-4-cyclopropyl-2-methoxypyrimidine

Katalognummer: B13977667
CAS-Nummer: 1649454-83-0
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: ZFKNIERUMGNOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropyl-2-methoxypyrimidine typically involves the following steps:

    Bromination: The addition of a bromine atom to the 5th position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the desired scale of production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Industry:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-cyclopropyl-2-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-4-cyclopropyl-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

1649454-83-0

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

5-bromo-4-cyclopropyl-2-methoxypyrimidine

InChI

InChI=1S/C8H9BrN2O/c1-12-8-10-4-6(9)7(11-8)5-2-3-5/h4-5H,2-3H2,1H3

InChI-Schlüssel

ZFKNIERUMGNOJZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C(=N1)C2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.